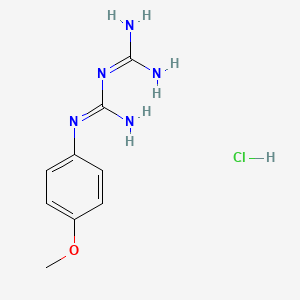
1-(p-Methoxyphenyl)biguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Methoxyphenyl)biguanide hydrochloride, often referred to as PMBH or PMB, is an organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol. PMBH is a derivative of biguanide, which is a type of organic compound that contains two nitrogen atoms and a single carbon atom. PMBH has been used in a variety of scientific research applications, including as an antifungal agent, a disinfectant, and a preservative.
Aplicaciones Científicas De Investigación
Antidiabetic Activity
Research on 1-substituted-biguanide derivatives, including those related to 1-(p-Methoxyphenyl)biguanide hydrochloride, has highlighted their potential as antidiabetic agents. These compounds have been synthesized and evaluated for their ability to decrease elevated blood glucose levels in hyperglycemic rats, showing significant antidiabetic activity. The study also explored their effects on liver function enzyme activities, lipid profiles, and provided histopathological evidence, comparing these effects to the standard drug, metformin hydrochloride (Abbas et al., 2017).
Analytical Determination in Products
The analytical determination of biguanide derivatives, including 1-(p-Methoxyphenyl)biguanide hydrochloride, in various products has been a topic of research interest. Methods such as capillary electrophoresis with contactless conductivity detection have been developed for the determination of these compounds in eye drops and other personal care products. Such analytical techniques are essential for quality control and ensuring the safety and efficacy of products containing biguanide compounds (Abad-Villar et al., 2006).
Anticancer Potential
Metformin, a well-known biguanide derivative, has been studied extensively for its potential application in cancer therapy, including high-grade glioma. Research has suggested that metformin and other biguanide derivatives could be repurposed for the treatment of various types of tumors, leveraging their mechanism of action as inhibitors of oxidative phosphorylation. This anticancer activity is particularly relevant in the context of poor therapeutic options for aggressive cancers such as glioblastoma (Mazurek et al., 2020).
Pharmacokinetics and Drug Delivery
Studies have also investigated the pharmacokinetics and drug delivery aspects of biguanide drugs, including the enhancement of oral bioavailability through complexation with cyclodextrins. Research in this area focuses on improving the pharmacological profile of biguanides, such as metformin, by increasing their solubility and absorption, which could potentially apply to 1-(p-Methoxyphenyl)biguanide hydrochloride and similar compounds (Roselet & Kumari, 2020).
Environmental and Analytical Chemistry
The determination of biguanide derivatives in environmental and personal care product samples has been explored to assess their presence and concentration. Methods such as colloidal titrations and voltammetric analysis have been utilized for the analysis of biguanide hydrochloride derivatives, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Masadome & Hattori, 2014).
Propiedades
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFIBZGCAWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride | |
CAS RN |
4838-56-6 |
Source


|
| Record name | Biguanide, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
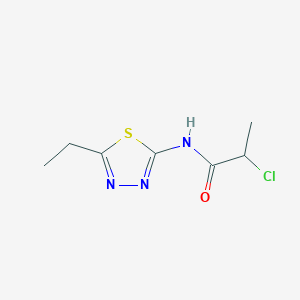
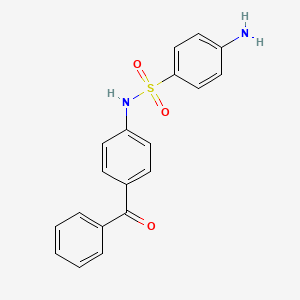
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
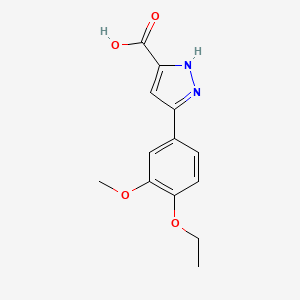
![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)
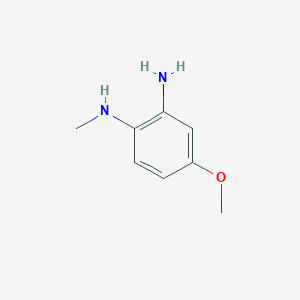


![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)